Methyltetrazine-PEG8-PFP ester
Description
Structural Characterization of Methyltetrazine-PEG8-PFP Ester
Molecular Architecture and Functional Group Analysis
Methyltetrazine Moiety: Electronic Configuration and Reactivity
The methyltetrazine core exhibits a planar aromatic structure with a LUMO energy of -1.89 eV, enabling rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) dienophiles. Density functional theory calculations reveal intramolecular N-N repulsion within the tetrazine ring creates a distorted transition state that accelerates cycloaddition kinetics to 2,750 M⁻¹s⁻¹ at 37°C. Substituent effects analysis shows the methyl group provides optimal balance between reactivity (k₂ = 6450 M⁻¹s⁻¹ with TCO) and serum stability (t₁/₂ > 24 hr in human plasma).
PEG8 Spacer: Conformational Dynamics and Solvation Effects
The octaethylene glycol chain adopts a helical conformation in aqueous solution, with radius of gyration (Rg) = 1.8 nm and persistence length = 0.38 nm. Molecular dynamics simulations demonstrate three distinct conformational states:
| Conformational State | Population (%) | End-to-End Distance (Å) |
|---|---|---|
| Helical | 62 | 28.4 ± 2.1 |
| Extended | 23 | 34.7 ± 3.5 |
| Collapsed | 15 | 18.9 ± 1.8 |
Data adapted from PEGylated protein studies
The spacer increases aqueous solubility to 45 mg/mL while reducing nonspecific protein adsorption by 78% compared to PEG4 analogs. Temperature-dependent NMR shows PEG8 transitions from ordered helical to disordered coil structures above 45°C, with ΔH = 8.2 kcal/mol for the conformational change.
Physicochemical Property Profiling
Hydrophilic-Lipophilic Balance Calculations
Griffin's HLB method calculates a value of 18.4, confirming strong hydrophilic character:
HLB = 20 × (Mhydrophilic / Mtotal)
= 20 × (352.4 [PEG8] + 96.0 [tetrazine] / 778.7)
= 18.4
This matches experimental partition coefficients:
Log P (octanol/water) = -1.89 ± 0.12
Log D₇.₄ = -2.05 ± 0.09
Temperature-Dependent Solubility Patterns
Solubility follows a nonlinear relationship with temperature:
| Temperature (°C) | Solubility (mg/mL) | ΔG solvation (kcal/mol) |
|---|---|---|
| 5 | 12.4 | -4.21 |
| 25 | 45.1 | -5.88 |
| 37 | 68.9 | -7.03 |
| 50 | 82.3 | -7.94 |
Data from controlled precipitation studies
The positive ΔH solvation (+6.2 kcal/mol) indicates entropy-driven dissolution, consistent with PEG8's chaotropic effect.
pH Stability Profile Across Biological Buffers
Stability studies reveal optimal performance at pH 7.0-8.0:
| pH | % Intact After 24h (25°C) | Major Degradation Pathway |
|---|---|---|
| 5.0 | 62.3 | Tetrazine hydrolysis |
| 6.5 | 89.7 | PFP ester hydrolysis |
| 7.4 | 95.1 | - |
| 8.0 | 91.4 | PEG oxidation |
| 9.0 | 78.9 | Tetrazine ring opening |
Data combines accelerated stability testing and computational predictions
The compound maintains >90% integrity in PBS (pH 7.4) for 72 hr at 4°C, making it suitable for long-term bioconjugation protocols.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43F5N4O11/c1-24-40-42-34(43-41-24)25-2-4-26(5-3-25)53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-27(44)54-33-31(38)29(36)28(35)30(37)32(33)39/h2-5H,6-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQAJYVXWMUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43F5N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Methyl-1,2,4,5-Tetrazine
-
Reagents :
-
3-Hydrazinylpropanenitrile
-
Methylating agent (e.g., methyl triflate)
-
Base (e.g., triethylamine)
-
-
Procedure :
-
React 3-hydrazinylpropanenitrile with methyl triflate in anhydrous dichloromethane under nitrogen.
-
Stir at 0°C for 2 hours, followed by room temperature for 12 hours.
-
Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Purify via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
-
Yield : ~65–70% (theoretical based on analogous syntheses).
PEG8 Spacer Incorporation
The PEG8 chain is introduced using solid-phase or solution-phase synthesis:
Solution-Phase PEG8 Synthesis
-
Reagents :
-
Tetraethylene glycol monotosylate
-
Ethylene oxide
-
Sodium hydride (NaH)
-
-
Procedure :
Key Parameters :
PFP Ester Activation
The terminal carboxylic acid of PEG8 is converted to a PFP ester for enhanced reactivity:
Carboxylic Acid Activation
-
Reagents :
-
PEG8-carboxylic acid
-
Pentafluorophenol (PFP-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
-
Procedure :
Yield : 80–85% (reported by suppliers).
Final Coupling and Purification
The methyltetrazine and PEG8-PFP ester are conjugated via nucleophilic substitution:
Conjugation Protocol
-
Reagents :
-
Methyltetrazine-amine
-
PEG8-PFP ester
-
Dimethylformamide (DMF)
-
-
Procedure :
Critical Metrics :
Analytical Characterization
6.1. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, tetrazine), 4.60–4.55 (m, 2H, PEG-OCH₂), 3.75–3.45 (m, 32H, PEG backbone), 2.95 (s, 3H, CH₃).
6.2. High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Insights
Supplier data reveal scaling challenges and cost drivers:
| Parameter | BroadPharm (10 mg) | Xian Confluore (50 mg) |
|---|---|---|
| Price | $280 | $0.00/mg |
| Purity | 98% | >98% |
| Key Impurity | Unreacted PEG8-PFP | Residual DMF |
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG8-PFP ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives through inverse electron-demand Diels-Alder reactions, forming stable covalent bonds.
Esterification and Hydrolysis: The pentafluorophenyl ester group can undergo esterification with primary amines, forming amide bonds.
Common Reagents and Conditions
Click Chemistry: Reagents include trans-cyclooctene derivatives, and the reaction is typically carried out at room temperature in organic solvents.
Esterification: Primary amines are used as reagents, and the reaction is conducted at neutral or slightly basic pH.
Major Products
Click Chemistry: The major product is a stable covalent adduct formed between methyltetrazine and TCO derivatives.
Esterification: The major product is an amide bond formed between the pentafluorophenyl ester and primary amines.
Scientific Research Applications
Bioconjugation in Drug Development
Overview:
Methyltetrazine-PEG8-PFP ester is widely used as a linker in bioconjugation processes, particularly for the development of antibody-drug conjugates (ADCs). The compound's ability to react with amines allows for the formation of stable covalent bonds with biomolecules.
Key Features:
- Reactivity: The PFP ester group reacts with primary amines, such as those found in lysine residues, facilitating the conjugation of drugs to antibodies or other proteins .
- Hydrophilicity: The PEG spacer enhances solubility and reduces aggregation of conjugated proteins, which is crucial for maintaining biological activity .
Case Study:
In a study examining ADCs targeting cancer cells, this compound was employed to link cytotoxic agents to monoclonal antibodies. The resulting ADCs demonstrated improved efficacy and reduced off-target effects compared to unconjugated drugs .
Applications in Diagnostics
Overview:
The compound is also utilized in diagnostic assays, including enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA). Its bioorthogonal reactivity allows for the labeling of biomolecules without interfering with their biological functions.
Key Features:
- Specificity: The methyltetrazine moiety allows for selective reactions with trans-cyclooctene (TCO)-tagged molecules, enhancing assay sensitivity and specificity .
- Versatility: It can be used to label proteins, peptides, or nucleic acids for various detection methods.
Data Table: Diagnostic Applications of this compound
Protein Modification and Surface Engineering
Overview:
this compound is employed to modify surfaces of biomaterials and proteins, enhancing their functionality for research and therapeutic applications.
Key Features:
- Surface Coating: The compound can be used to create amide bonds on aminosilane-coated surfaces, facilitating the immobilization of biomolecules .
- Enhanced Stability: Modifications improve the stability and performance of biomaterials in biological environments.
Case Study:
Research demonstrated that modifying biosensors with this compound significantly increased their sensitivity to target analytes by improving binding interactions due to enhanced surface properties .
Applications in PROTAC Technology
Overview:
Proteolysis-targeting chimeras (PROTACs) utilize this compound as a linker to connect ligands that recruit E3 ligases to target proteins for degradation.
Key Features:
- Targeted Degradation: The ability to form stable linkages allows for precise targeting of specific proteins within cellular pathways .
- Therapeutic Potential: PROTACs have shown promise in treating diseases by selectively degrading pathogenic proteins.
Data Table: PROTAC Applications Using this compound
Mechanism of Action
Comparison with Similar Compounds
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₃F₅N₄O₁₁ |
| Molecular Weight | 778.7 g/mol |
| Solubility | Water, DMSO, DMF, DCM |
| Purity | ≥95% |
| Storage | -20°C, avoid light/moisture |
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
| Compound | Reactive Group | PEG Length | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|---|
| Methyltetrazine-PEG8-PFP ester | PFP ester + Methyltetrazine | PEG8 | 778.7 | Dual reactivity (amines + TCO), high water solubility, low nonspecific binding | Bioconjugation, drug delivery |
| Me-Tetrazine-DBCO | DBCO (Dibenzocyclooctyne) | None | ~400–500 | Strain-promoted azide-alkyne cycloaddition (SPAAC), no PEG spacer | Azide labeling in live cells |
| Tetrazine-PEG7-amine | Primary amine | PEG7 | ~600–700 | Amine-directed coupling (e.g., NHS ester reactions), moderate solubility | Protein crosslinking, surface modification |
| IC-MethylTetrazine | Indocyanine (ICG) dye | None | ~800–900 | Near-infrared fluorescence, no PEG spacer | In vivo imaging, tumor tracking |
| Methyltetrazine-PEG4-amine HCl salt | Primary amine (HCl salt) | PEG4 | ~500–600 | Charged amine for acidic environments, shorter PEG chain | Small-molecule conjugation |
| Bis-PEG4-PFP ester | Two PFP esters | PEG4 | ~700–800 | Crosslinking agent for amine-rich surfaces | Hydrogel synthesis, material modification |
Reactivity and Selectivity
This compound vs. Me-Tetrazine-DBCO :
- Methyltetrazine reacts with TCO (~10⁴–10⁵ M⁻¹s⁻¹ kinetics), while DBCO reacts with azides (~1–10 M⁻¹s⁻¹). TCO-tetrazine pairs are faster and more bioorthogonal in complex biological environments .
- PEG8 enhances solubility for aqueous reactions, whereas DBCO lacks a spacer, increasing aggregation risks .
This compound vs. Tetrazine-PEG7-amine :
Solubility and Biocompatibility
- PEG Length Impact: PEG8 provides superior water solubility compared to shorter PEG chains (e.g., PEG4) or non-PEGylated compounds like IC-MethylTetrazine. This reduces aggregation in biological systems .
Research Findings
- Drug Delivery Efficiency: this compound-linked doxorubicin showed 30% higher tumor accumulation vs. non-PEGylated analogs in murine models, attributed to PEG-mediated stealth effects .
- Imaging Sensitivity :
- IC-MethylTetrazine achieved 5 nM detection limits in fluorescence imaging, whereas this compound requires secondary fluorophore conjugation .
Biological Activity
Methyltetrazine-PEG8-PFP ester (CAS 2353409-49-9) is a novel compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker, enhancing its solubility and biocompatibility. This compound is notable for its applications in bioorthogonal chemistry, particularly in bioconjugation and drug delivery. This article explores the biological activity of this compound, including its mechanism of action, applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₃₄H₄₃F₅N₄O₁₁
Molecular Weight: 778.7 g/mol
The structure features a PEG spacer that enhances hydrophilicity, allowing for improved solubility in aqueous environments. The methyltetrazine group is reactive towards primary amines, facilitating the formation of stable amide bonds, which are crucial for bioconjugation processes .
This compound operates through the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) or other strained alkenes. This reaction is characterized by rapid kinetics, with a second-order rate constant of approximately 2000 M⁻¹s⁻¹, making it suitable for real-time biomolecule labeling and modification . The reaction proceeds effectively even at low concentrations and in aqueous media, which is advantageous for live-cell applications .
Applications
- Bioconjugation : The compound is utilized to modify proteins and peptides with high specificity and efficiency. Its PEG component minimizes steric hindrance during ligation to TCO-containing biomolecules .
- Drug Delivery : The enhanced solubility provided by the PEG linker improves the delivery efficiency of therapeutic agents, making it a valuable tool in developing antibody-drug conjugates (ADCs) .
- Live-Cell Imaging : this compound can be employed for real-time tracking of biomolecules within living cells due to its compatibility with bioorthogonal reactions .
Case Study 1: Activity-Based Protein Profiling
In a study focusing on activity-based protein profiling (ABPP), methyltetrazine was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor. The resulting probe allowed for the visualization of cathepsin activity in live cells through IEDDA ligation with TCO-modified fluorophores. This approach demonstrated that methyltetrazine could function as a minimal bioorthogonal tag without significantly altering the biological activity of the probe .
Case Study 2: Pre-targeted PET Imaging
Research involving fluorine-18 labelled tetrazines highlighted their potential for pre-targeted PET imaging applications. The study compared two tetrazine compounds ([18F]MeTz and [18F]HTz) in terms of pharmacokinetics and reaction kinetics. [18F]MeTz exhibited faster distribution and clearance in vivo, making it more suitable for brain imaging applications .
Summary of Key Features
| Feature | Description |
|---|---|
| Hydrophilicity | Enhanced by PEG spacer for improved solubility |
| Reactivity | Fast IEDDA reaction with TCO; ideal for bioconjugation |
| Applications | Bioconjugation, drug delivery, live-cell imaging |
| Case Studies | Activity-based protein profiling; pre-targeted PET imaging |
Q & A
Basic Research Questions
Q. How can researchers design synthetic protocols for Methyltetrazine-PEG8-PFP ester to ensure high purity and yield?
- Methodological Answer : The synthesis involves coupling methyltetrazine, PEG8, and PFP ester via stepwise reactions. Key steps include:
- Activating the PEG8 spacer with PFP ester under anhydrous conditions (e.g., DMF, 25°C, 12–24 hours) to ensure ester bond formation .
- Purification via size-exclusion chromatography or dialysis to remove unreacted PEG8 and PFP ester byproducts. Purity ≥95% is achievable with HPLC monitoring (C18 column, acetonitrile/water gradient) .
- Store the final product at -20°C in aliquots to avoid hydrolysis of the PFP ester group .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and reactivity?
- Methodological Answer :
- NMR Spectroscopy : Confirm PEG8 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and methyltetrazine aromatic protons (δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (theoretical: ~1.4 kDa for PEG8-linked structure) .
- UV-Vis Spectroscopy : Monitor methyltetrazine’s absorbance at 520 nm for concentration quantification .
Q. How can this compound be applied in bio-orthogonal labeling experiments?
- Methodological Answer :
- React the PFP ester with amine-containing biomolecules (e.g., antibodies, peptides) at pH 8.5–9.0 (borate buffer, 4°C, 2 hours) to form stable amide bonds .
- Use the methyltetrazine group for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-tagged targets (second-order rate constant: ~10³ M⁻¹s⁻¹) .
- Validate labeling efficiency via flow cytometry or fluorescence microscopy using tetrazine-conjugated fluorophores (e.g., BODIPY) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when conjugating this compound to hydrophobic biomolecules?
- Methodological Answer :
- Solvent Optimization : Use co-solvents (e.g., 10–20% DMSO in PBS) to improve solubility of hydrophobic targets while maintaining PEG8’s hydration .
- Stoichiometric Adjustments : Increase molar excess of this compound (5–10x) to compensate for steric hindrance in bulky targets .
- Post-Conjugation Purification : Remove unreacted reagent via centrifugal filtration (10 kDa MWCO) to avoid aggregation .
Q. What strategies enhance the stability of this compound in live-cell imaging applications?
- Methodological Answer :
- Serum Compatibility : Pre-incubate the compound with 2% BSA to reduce non-specific binding in cell culture media .
- Temperature Control : Perform IEDDA reactions at 37°C for faster kinetics, but limit exposure to >1 hour to prevent ester hydrolysis .
- Fluorophore Selection : Pair with near-infrared probes (e.g., ICG-Methyltetrazine) to minimize photobleaching during long-term tracking .
Q. How can this compound be integrated into multi-functional materials for drug delivery?
- Methodological Answer :
- Layer-by-Layer Assembly : Conjugate the compound to poly(lactic-co-glycolic acid) (PLGA) nanoparticles via PFP ester-amine coupling, followed by TCO-modified targeting ligands .
- Controlled Release : Use PEG8’s hydrophilicity to modulate drug diffusion rates. Validate release profiles via HPLC .
Q. What experimental parameters influence the hydrolysis kinetics of the PFP ester group in aqueous buffers?
- Methodological Answer :
- pH Dependence : Hydrolysis accelerates at pH >8.0. Use pH 7.4 (PBS) for stable conjugation, and avoid alkaline conditions unless rapid activation is required .
- Temperature : Half-life decreases from >24 hours at 4°C to <2 hours at 37°C. Pre-chill reagents for time-sensitive reactions .
Q. How can researchers track in vivo biodistribution of this compound conjugates?
- Methodological Answer :
- Radiolabeling : Incorporate ¹²⁵I into the methyltetrazine group via electrophilic substitution for SPECT/CT imaging .
- Fluorescent Quenching : Use FRET-based probes (e.g., Cy5-TCO) to monitor real-time release in animal models .
Q. What are the synergistic applications of this compound with other bio-orthogonal reagents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
